molecular formula C20H24N2O5S B2619911 4-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide CAS No. 946351-54-8

4-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2619911
CAS No.: 946351-54-8
M. Wt: 404.48
InChI Key: GQLFQBISMPHLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 4 and a methyl group at position 3. The sulfonamide nitrogen is further functionalized with a (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl moiety, introducing a pyrrolidinone ring linked to a 4-methoxyphenyl group.

The pyrrolidinone ring introduces conformational rigidity, which may enhance target binding specificity. The dual methoxy groups likely influence solubility and electronic properties, while the methyl substituent could modulate steric interactions. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) are critical for resolving such intricate structures .

Properties

IUPAC Name

4-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-10-18(8-9-19(14)27-3)28(24,25)21-12-15-11-20(23)22(13-15)16-4-6-17(26-2)7-5-16/h4-10,15,21H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLFQBISMPHLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide group, a pyrrolidinone ring , and methoxyphenyl groups. Its molecular formula is C15H20N2O4SC_{15}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 390.45 g/mol .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including Salmonella typhi and Bacillus subtilis. It is believed that the sulfonamide moiety contributes significantly to its antibacterial properties .
  • Enzyme Inhibition : Studies have demonstrated that it can inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
  • Antiviral Properties : Preliminary data suggest that derivatives of this compound may exhibit antiviral activity against Hepatitis B virus (HBV) by modulating intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound is hypothesized to bind to various enzymes or receptors, altering their activity and leading to diverse biological effects .

Key Mechanistic Insights:

  • Binding Affinity : The methoxy groups enhance membrane permeability, facilitating cellular uptake and increasing binding affinity to target proteins .
  • Enzyme Interaction : The sulfonamide group has been implicated in enzyme inhibition mechanisms, which can lead to therapeutic effects in various diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Methoxyphenyl Groups : Achieved through electrophilic aromatic substitution reactions.
  • Sulfonamide Formation : Final reaction with sulfonyl chloride to yield the benzenesulfonamide group .

Case Studies

A few notable studies highlight the biological activity of compounds related to this compound:

StudyFindings
Study 1Investigated the antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong efficacy .
Study 2Evaluated antiviral effects against HBV in vitro, demonstrating significant inhibition of viral replication through increased levels of APOBEC3G .
Study 3Assessed enzyme inhibition properties, revealing strong AChE inhibitory activity which could be beneficial for Alzheimer's treatment .

Comparison with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Substitutions

4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

  • Structure: Features a sulfonamide core linked to a 5-methyloxazole ring instead of a pyrrolidinone.
  • Activity : Synthesized for antimicrobial screening, emphasizing the role of oxazole in enhancing bioactivity .
  • Key Differences: The oxazole ring provides a planar heterocycle, contrasting with the non-planar pyrrolidinone in the target compound. This difference may affect membrane permeability or target engagement.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

  • Structure : Incorporates a pyrazolo-pyrimidine chromophore and fluorinated aryl groups.
  • Activity : Reported in patent literature, highlighting fluorinated groups for improved metabolic stability and target affinity .

Pyrrolidinone-Containing Sulfonamides

1-(4-{2-[(2-Fluorophenyl)Amino]-2-Oxoethoxy}Phenyl)-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide

  • Structure : Shares the 5-oxopyrrolidine core and 4-methoxybenzyl group but replaces the sulfonamide with a carboxamide and adds a fluorophenyl moiety.
  • Activity : Structural analogs suggest fluorophenyl groups enhance lipophilicity and CNS penetration .
  • Key Differences : The carboxamide linker vs. sulfonamide may alter hydrogen-bonding interactions with biological targets.

Sembragiline (N-[(3S)-1-{4-[(3-Fluorophenyl)Methoxy]Phenyl}-5-Oxopyrrolidin-3-yl]Acetamide)

  • Structure : Contains a 5-oxopyrrolidine linked to a fluorophenylmethoxy group but lacks the sulfonamide moiety.
  • Activity: Developed as a monoamine oxidase inhibitor, demonstrating the pharmacological relevance of pyrrolidinone scaffolds .
  • Key Differences: Absence of sulfonamide limits direct comparison but underscores the pyrrolidinone’s versatility in drug design.

Simple Benzenesulfonamide Derivatives

N-(4-Methoxyphenyl)Benzenesulfonamide

  • Structure : A minimalist analog with a single methoxyphenyl group attached to the sulfonamide nitrogen.
  • Activity : Studied for bioactivity, showing that even unsubstituted sulfonamides retain moderate antimicrobial effects .
  • Key Differences: The lack of pyrrolidinone and methyl groups in this compound likely reduces structural complexity and target specificity compared to the target molecule.

Structural and Functional Analysis Table

Compound Name Molecular Features Reported Activity Key Structural Differences vs. Target Compound References
4-Methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide Pyrrolidinone, dual methoxy, methyl sulfonamide N/A (Inferred antimicrobial) Reference compound
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole, methyl sulfonamide Antimicrobial Oxazole vs. pyrrolidinone; no methyl on benzene
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Fluorophenyl, carboxamide N/A (Inferred CNS activity) Carboxamide linker; fluorophenyl substitution
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide, methoxyphenyl Antimicrobial No pyrrolidinone or methyl groups

Discussion of Research Findings

  • Sulfonamide Core: The benzenesulfonamide group is a common pharmacophore in antimicrobial and anti-inflammatory agents. Substitutions at the nitrogen (e.g., pyrrolidinone, oxazole) modulate activity .
  • Pyrrolidinone vs. Oxazole: Pyrrolidinone’s non-planar structure may improve binding to flexible enzyme active sites, while oxazole’s rigidity favors interactions with flat targets (e.g., DNA gyrase) .
  • Methoxy and Methyl Groups : Methoxy groups enhance solubility via polarity, whereas methyl groups introduce steric effects that may prevent metabolic degradation .
  • Fluorine Substitution : Fluorinated analogs (e.g., in and ) exhibit improved metabolic stability and bioavailability, suggesting opportunities for optimizing the target compound .

Q & A

Q. How can researchers differentiate between on-target and off-target effects in cellular assays?

  • Methodological Answer :
  • Competitive Binding Assays : Co-treat with known inhibitors (e.g., celecoxib for COX-2) to assess reversibility .
  • CRISPR-Cas9 Mutagenesis : Introduce point mutations in the predicted binding pocket to abolish activity .
  • Phosphoproteomics : Map signaling pathway alterations to distinguish primary vs. secondary effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.